Pyridine, 3-(4-methylhexyl)

Vue d'ensemble

Description

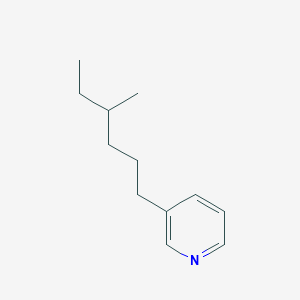

Pyridine, 3-(4-methylhexyl) is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine, 3-(4-methylhexyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(4-methylhexyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pyridine derivatives are known for their significant pharmacological properties. Pyridine, 3-(4-methylhexyl) is no exception, as it serves as a scaffold for the development of various therapeutic agents.

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives in anticancer therapies. For instance, compounds with pyridine scaffolds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain pyridine derivatives exhibited strong cytotoxic activity against HepG2 (hepatocellular carcinoma), Caco2 (colon cancer), and MCF-7 (breast cancer) cells, suggesting their potential as novel anticancer agents .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 5.0 |

| Compound B | Caco2 | 10.0 |

| Compound C | MCF-7 | 15.0 |

1.2 Neuropharmacological Effects

Pyridine derivatives have also been investigated for their ability to penetrate the blood-brain barrier and their neuroprotective effects. Computational modeling has shown that certain pyridine variants can enhance brain penetration while exhibiting low cardiotoxicity, making them promising candidates for treating neurological disorders .

Agrochemical Applications

Pyridine, 3-(4-methylhexyl) is utilized in the synthesis of various agrochemicals, including herbicides and insecticides. The compound acts as a precursor in the production of effective agricultural chemicals.

2.1 Herbicides

Pyridine is a key building block in the synthesis of herbicides like paraquat and diquat. These compounds are widely used to control weed growth in agricultural settings .

2.2 Insecticides

The chlorination of pyridine derivatives leads to the formation of insecticides such as chlorpyrifos, which is effective against a variety of pests .

Environmental Considerations

While pyridine derivatives exhibit beneficial applications, they also pose environmental risks due to their toxicity and potential harmful effects on ecosystems. Therefore, research is ongoing to develop safer alternatives and methods for mitigating the environmental impact of these compounds .

Case Studies

Case Study 1: Anticancer Drug Development

A recent study synthesized a series of pyridine-based compounds that were tested for anticancer activity. The results indicated that several compounds showed significant inhibition of tumor growth in vivo, highlighting the therapeutic potential of pyridine derivatives in cancer treatment .

Case Study 2: Agrochemical Efficacy

Research focusing on the efficacy of pyridine-based herbicides demonstrated that these compounds significantly reduced weed populations without adversely affecting crop yields. This underscores the importance of pyridine derivatives in sustainable agriculture practices .

Propriétés

Numéro CAS |

140691-67-4 |

|---|---|

Formule moléculaire |

C12H19N |

Poids moléculaire |

177.29 g/mol |

Nom IUPAC |

3-(4-methylhexyl)pyridine |

InChI |

InChI=1S/C12H19N/c1-3-11(2)6-4-7-12-8-5-9-13-10-12/h5,8-11H,3-4,6-7H2,1-2H3 |

Clé InChI |

PGALAANWFGPCEB-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CCCC1=CN=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.